Benzoic acid, 4-amino-2-ethoxy-, 2-(diethylamino)ethyl ester, hydrogen phosphate
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Overview
Description
Benzoic acid, 4-amino-2-ethoxy-, 2-(diethylamino)ethyl ester, hydrogen phosphate is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique chemical structure and properties, which make it valuable in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-amino-2-ethoxy-, 2-(diethylamino)ethyl ester, hydrogen phosphate typically involves the esterification of 4-amino-2-ethoxybenzoic acid with 2-(diethylamino)ethanol, followed by phosphorylation. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification and phosphorylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-amino-2-ethoxy-, 2-(diethylamino)ethyl ester, hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.
Substitution: Halogens, nucleophiles; often carried out in polar solvents under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Benzoic acid, 4-amino-2-ethoxy-, 2-(diethylamino)ethyl ester, hydrogen phosphate has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Benzoic acid, 4-amino-2-ethoxy-, 2-(diethylamino)ethyl ester, hydrogen phosphate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes and cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 4-amino-2-propoxy-, 2-(diethylamino)ethyl ester
- Benzoic acid, 2-(diethylamino)ethyl ester, hydrochloride
- Ethyl 4-(dimethylamino)benzoate
Uniqueness
Benzoic acid, 4-amino-2-ethoxy-, 2-(diethylamino)ethyl ester, hydrogen phosphate is unique due to its specific ester and phosphate groups, which confer distinct chemical and physical properties. These properties make it particularly valuable in applications requiring precise chemical reactivity and stability.
Properties
CAS No. |
18672-84-9 |
---|---|
Molecular Formula |
C15H27N2O7P |
Molecular Weight |
378.36 g/mol |
IUPAC Name |
2-(4-amino-2-ethoxybenzoyl)oxyethyl-diethylazanium;dihydrogen phosphate |
InChI |
InChI=1S/C15H24N2O3.H3O4P/c1-4-17(5-2)9-10-20-15(18)13-8-7-12(16)11-14(13)19-6-3;1-5(2,3)4/h7-8,11H,4-6,9-10,16H2,1-3H3;(H3,1,2,3,4) |
InChI Key |
SZMRQGZWBNQKNF-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCOC(=O)C1=C(C=C(C=C1)N)OCC.OP(=O)(O)[O-] |
Origin of Product |
United States |
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